molecular formula C9H11GeN B14486643 Dimethyl(phenyl)germanecarbonitrile CAS No. 64749-14-0

Dimethyl(phenyl)germanecarbonitrile

Cat. No.: B14486643
CAS No.: 64749-14-0
M. Wt: 205.82 g/mol
InChI Key: UCUPMSSGSMCHIX-UHFFFAOYSA-N
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Description

Dimethyl(phenyl)germanecarbonitrile is an organogermanium compound with the molecular formula C₉H₁₀GeN. Its structure features a germanium atom bonded to two methyl groups, one phenyl group, and a carbonitrile (-CN) substituent . This combination of a heavy group 14 element (germanium) with a polar nitrile group confers unique electronic and steric properties, making it a candidate for applications in materials science, catalysis, and synthetic intermediates. The germanium center may enhance Lewis acidity compared to silicon or carbon analogs, while the nitrile group contributes to reactivity in nucleophilic additions or cycloadditions .

Properties

CAS No.

64749-14-0

Molecular Formula

C9H11GeN

Molecular Weight

205.82 g/mol

IUPAC Name

[dimethyl(phenyl)germyl]formonitrile

InChI

InChI=1S/C9H11GeN/c1-10(2,8-11)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

UCUPMSSGSMCHIX-UHFFFAOYSA-N

Canonical SMILES

C[Ge](C)(C#N)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl(phenyl)germanecarbonitrile typically involves the reaction of phenylgermanium trichloride with dimethylamine and sodium cyanide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium compound. The general reaction scheme is as follows:

PhGeCl3+2Me2NH+NaCN\text{PhGeCl}_3 + 2 \text{Me}_2\text{NH} + \text{NaCN} \rightarrowPhGeCl3​+2Me2​NH+NaCN→

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Organogermanium Derivatives

Aroyltrimethylgermane Derivatives

A key structurally related compound is (3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-(phenylsulfonamido)-4-((trimethylgermyl)carbonyl)benzoate (). This compound shares a trimethylgermane moiety but differs in its substitution pattern, featuring a carbonyl group instead of a nitrile.

  • Reactivity: The carbonyl group in this derivative facilitates esterification and nucleophilic acyl substitution, whereas the nitrile in dimethyl(phenyl)germanecarbonitrile enables cyano-based reactions (e.g., hydrolysis to amides or carboxylic acids) .
  • Spectroscopy: X-ray crystallography data for aroyltrimethylgermane derivatives () reveal Ge–C bond lengths of 1.93–1.97 Å, consistent with typical organogermanium compounds. In contrast, the Ge–C bond in this compound is expected to be slightly shorter due to the electron-withdrawing nitrile group .

Carbonitrile-Containing Heterocycles

7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile ()

This indole-based nitrile shares a nitrile group but lacks a germanium center. Key differences include:

  • Synthesis: Prepared via cyclization and bromination, whereas this compound likely requires organogermanium precursors (e.g., GeCl₄ or germane reagents) .
  • Applications: Indole-3-carbonitriles are explored in pharmaceutical research (e.g., kinase inhibition), while germanium nitriles may serve as ligands or precursors in organometallic catalysis .
4-Dimethylamino-1-(4-methoxyphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrole-3-carbonitrile ()

This pyrrole derivative highlights the versatility of nitriles in heterocyclic systems:

  • Crystal Structure: The nitrile group in this compound exhibits a C≡N bond length of 1.14 Å, typical for sp-hybridized nitriles.
  • Biological Activity: Pyrrole carbonitriles are studied for antimicrobial and anticancer properties, whereas organogermanium compounds are less explored in this context .

Functional Group Comparisons

Compound Key Functional Groups Molecular Weight (g/mol) Notable Properties
This compound Ge–C, nitrile ~215.3 (calculated) High Lewis acidity, polar nitrile
Aroyltrimethylgermane () Ge–C, carbonyl, ester ~600–700 (estimated) Ester hydrolysis, bulky structure
7-Bromo-indole-3-carbonitrile () Indole, nitrile, bromo 271.1 APCI-MS: m/z 271 [M+H]⁺

Spectroscopic Characterization

  • IR Spectroscopy : Nitrile groups in this compound are expected to show a strong absorption band near 2240 cm⁻¹ , comparable to other nitriles ().
  • NMR Data : The methyl groups on germanium in this compound would resonate at δ 0.8–1.2 ppm in ¹H NMR, distinct from aromatic protons (δ 6.5–7.5 ppm) .

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